1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone involves several steps. One common method includes the reaction of 2’,4’-dihydroxyacetophenone with isopropenyl magnesium bromide, followed by cyclization to form the benzofuran ring . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-oxo-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone.
Reduction: Formation of 1-(5-hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Exhibits antiviral activity against poliovirus and other viruses.
Industry: Potential use in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.
Antidepressant Activity: Increases levels of monoamine neurotransmitters in the brain and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone
- 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-7-yl)ethanone
Uniqueness
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which contributes to its distinct biological activities. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
112936-03-5 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3 |
InChI Key |
WCOLFOJRDDQQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O |
Origin of Product |
United States |
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